4-methylpiperazine-1-carbonyl Chloride
Overview
Description
4-Methylpiperazine-1-carbonyl chloride is an organic compound with the molecular formula C6H11ClN2O. It is a derivative of piperazine, a heterocyclic amine, and is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound is known for its reactivity and versatility in chemical synthesis.
Mechanism of Action
Target of Action
4-Methylpiperazine-1-carbonyl Chloride is a type of organic compound known as piperazine carboxylic acids . These are heterocyclic compounds containing a piperazine ring substituted by one or more carboxylic acid groups
Mode of Action
It’s known that it can be synthesized from 1-methylpiperazine by reacting with phosgene .
Biochemical Pathways
It’s used in the synthesis of other compounds , suggesting it may play a role in various biochemical reactions.
Result of Action
This compound is used in the synthesis of other compounds . For instance, it may be used in the synthesis of tert-butyl 2-(N-ethyl-4-methylpiperzaine-1-carboxamido)ethylcarbamate and 4b,8,8-trimethyl-9,10-dioxo-4b,5,6,7,8,8a,9,10-octahydrophenanthren-2-yl 4-methyl-piperazine-1-carboxylate .
Action Environment
Safety data suggests that it should be stored at 2-8°c , indicating that temperature could potentially influence its stability.
Biochemical Analysis
Biochemical Properties
4-Methylpiperazine-1-carbonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various compounds. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of amide bonds. This compound is known to react with primary and secondary amines, forming stable amide linkages. The interaction with enzymes such as proteases and amidases can lead to the formation of specific peptide bonds, which are crucial in protein synthesis and modification .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with active site residues. This compound is also known to induce changes in gene expression by interacting with transcription factors and other regulatory proteins. The formation of stable amide bonds with target proteins can lead to alterations in their structure and function, thereby modulating various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity. Threshold effects have been observed, where a specific dosage range results in a marked increase in adverse effects. High doses of this compound can cause cellular damage, organ toxicity, and even mortality in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through hydrolysis, leading to the formation of 4-methylpiperazine and carbonyl chloride. The interaction with metabolic enzymes such as cytochrome P450 can influence the metabolic flux and levels of key metabolites. These metabolic pathways are crucial for the detoxification and elimination of this compound from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments. The interaction with binding proteins can influence its localization and distribution within tissues, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, where it exerts its biochemical effects. The subcellular localization can influence the activity and function of this compound, determining its role in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylpiperazine-1-carbonyl chloride can be synthesized from 1-methylpiperazine by reacting it with phosgene. The reaction typically involves the following steps:
Starting Material: 1-Methylpiperazine.
Reagent: Phosgene (COCl2).
Reaction Conditions: The reaction is carried out under controlled conditions to ensure safety and efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and stringent safety protocols due to the hazardous nature of phosgene. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-Methylpiperazine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted piperazine derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-methylpiperazine and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reaction Conditions: These reactions are typically carried out in an inert atmosphere to prevent unwanted side reactions.
Major Products
Substituted Piperazine Derivatives: Depending on the nucleophile used, various substituted piperazine derivatives can be formed.
Hydrolysis Products: 4-Methylpiperazine and hydrochloric acid are the primary products of hydrolysis.
Scientific Research Applications
4-Methylpiperazine-1-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is employed in the modification of biomolecules for research purposes.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Morpholinecarbonyl Chloride: Similar in structure but contains a morpholine ring instead of a piperazine ring.
N-Methyl-N-phenylcarbamoyl Chloride: Contains a phenyl group instead of a piperazine ring.
Dimethylcarbamyl Chloride: Contains two methyl groups instead of a piperazine ring.
Uniqueness
4-Methylpiperazine-1-carbonyl chloride is unique due to its specific reactivity and the presence of the piperazine ring, which imparts distinct chemical properties. Its ability to form a wide range of substituted derivatives makes it a valuable intermediate in chemical synthesis .
Properties
IUPAC Name |
4-methylpiperazine-1-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2O/c1-8-2-4-9(5-3-8)6(7)10/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAIGEMWTOSCRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388500 | |
Record name | 4-methylpiperazine-1-carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39539-66-7 | |
Record name | 4-methylpiperazine-1-carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-1-piperazinecarbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-Chlorocarbonyl-N′-methylpiperazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVQ4QV36ET | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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